Glycylglycylglycinamide: Molecular Architecture, Coordination Chemistry, and Synthetic Workflows
Glycylglycylglycinamide: Molecular Architecture, Coordination Chemistry, and Synthetic Workflows
Executive Summary
Glycylglycylglycinamide (H-Gly-Gly-Gly-NH₂), often referred to as uncapped triglycine or triglycinamide, is a fundamental tripeptide derivative that serves as a critical model system in biophysical chemistry and drug development. Lacking bulky side chains, its pure backbone structure provides an unobstructed view into fundamental peptide thermodynamics, specifically ion-peptide interactions and transition metal coordination. This technical guide provides an in-depth analysis of its molecular identity, thermodynamic behavior in aqueous solutions, and a validated, self-correcting protocol for its solid-phase synthesis.
Chemical Identity & Molecular Architecture
Understanding the exact structural parameters of Glycylglycylglycinamide is the first step in leveraging it for biochemical assays or peptide-based therapeutics. The C-terminal amidation removes the negative charge typically found on a free carboxylic acid, leaving the N-terminus as the primary ionizable group under physiological conditions.
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CAS Number : 35790-47-7 (Commonly supplied as the hydrochloride salt, Gly-Gly-Gly-NH₂·HCl)[1].
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IUPAC Name : 2-amino-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]acetamide[2].
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Molecular Formula : C₆H₁₂N₄O₃ (Free base)[3].
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Molecular Weight : 188.18 g/mol (Free base)[4]; 224.65 g/mol (HCl salt)[1].
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SMILES : C(C(=O)NCC(=O)NCC(=O)N)N[2].
Mechanistic Insights
The Hofmeister Series Reversal
The interaction of ions with proteins is traditionally governed by the Hofmeister series, which categorizes ions by their ability to "salt-in" or "salt-out" proteins based on bulk hydration properties. However, the specific chemical state of a peptide's termini fundamentally dictates these ion affinities.
For uncapped triglycine (Glycylglycylglycinamide), the positively charged N-terminus fundamentally alters the thermodynamic landscape, causing a complete reversal of the Hofmeister series for anions ()[5].
The Causality of Reversal: Strongly hydrated anions (e.g., SO₄²⁻) exhibit a high electrostatic affinity for the positively charged N-terminus, drawing them closer to the peptide[6]. Conversely, weakly hydrated anions (e.g., SCN⁻, I⁻) are repelled by the charged N-terminus but interact via hydrophobic and dispersion forces with the neutral peptide backbone[7]. This divergence proves that ion-specific effects cannot be rationalized solely by bulk water ordering; they are driven by localized electrostatic and dispersion interactions at specific functional groups[8].
Mechanistic divergence of Hofmeister anions interacting with uncapped triglycine.
Transition Metal Coordination: Stabilizing Ni(III)
Glycylglycylglycinamide is a potent chelator for transition metals. It is uniquely capable of stabilizing high oxidation states due to the strong σ-donor capacity of its deprotonated amide nitrogens.
The Causality of Stabilization: The peptide forms a square-planar Ni(II) complex. Upon increasing the pH, the amide nitrogens deprotonate and coordinate to the metal center. The coordination of the N-terminal amine and two deprotonated amide nitrogens (forming a 3N equatorial plane) shifts the Ni(III)/Ni(II) redox potential significantly. This electron-rich environment stabilizes the rare Ni(III) oxidation state in aqueous media, shifting the electrode potential to 0.29 V in ammonia solution ()[9].
Quantitative Data: Ion Binding Affinities
The following table summarizes the apparent dissociation constants ( KD ) for Hofmeister anions interacting with the α-proton 1 (adjacent to the N-terminus) of uncapped triglycine, derived from NMR titration experiments[6][7].
| Anion | Interaction Site | Binding Affinity ( KD , mM) | Hofmeister Series Behavior |
| SO₄²⁻ | N-Terminus (α-proton 1) | 70 ± 30 | Reversed (Strong Affinity) |
| Cl⁻ | N-Terminus (α-proton 1) | ~150 | Intermediate |
| Br⁻ | N-Terminus (α-proton 1) | ~300 | Intermediate |
| SCN⁻ | Peptide Backbone | Weak (>1000) | Direct (Weak Affinity to N-term) |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
To ensure high-purity synthesis of Glycylglycylglycinamide for biophysical assays, a standard Fmoc-SPPS methodology is employed. This protocol is designed as a self-validating system , incorporating in-process analytical checks to guarantee sequence fidelity.
Step-by-Step Methodology:
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Resin Preparation & Swelling
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Action : Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes.
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Causality : Swelling expands the polystyrene polymer matrix, maximizing the accessibility of reactive sites for subsequent coupling. The Rink Amide linker ensures the final peptide is cleaved as a C-terminal amide rather than a free acid.
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Fmoc Deprotection
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Action : Treat the resin with 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes.
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Causality : Piperidine acts as a secondary amine base to induce β-elimination of the Fmoc protecting group, exposing the reactive primary amine.
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Self-Validation : Perform a Kaiser test on a few resin beads. A positive result (deep blue color) confirms the successful generation of free primary amines.
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Amino Acid Coupling
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Action : Add 3 equivalents of Fmoc-Gly-OH, 3 eq of HBTU, and 6 eq of DIPEA dissolved in DMF. React for 45 minutes at room temperature.
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Causality : HBTU converts the carboxylic acid of glycine into a highly reactive OBt ester. DIPEA acts as a non-nucleophilic base to drive the coupling without reacting with the activated ester itself.
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Self-Validation : Perform a Kaiser test. A negative result (colorless/yellow beads) confirms that all free amines have been successfully coupled. If blue, repeat the coupling step.
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Iterative Cycles
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Action : Repeat Steps 2 and 3 two additional times to complete the triglycine sequence.
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Global Cleavage and Deprotection
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Action : Wash the resin with DCM and dry. Treat with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5 v/v/v) for 2 hours.
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Causality : Trifluoroacetic acid (TFA) cleaves the peptide-resin anchor. Triisopropylsilane (TIPS) and water act as scavengers to trap highly reactive carbocations generated during cleavage, preventing irreversible re-alkylation of the peptide backbone.
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Precipitation & Lyophilization
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Action : Concentrate the cleavage solution under a gentle nitrogen stream. Precipitate the peptide by adding cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet from a water/acetonitrile mixture.
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Step-by-step synthetic workflow for Glycylglycylglycinamide via Fmoc-SPPS.
References
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Reversal of the Hofmeister Series: Specific Ion Effects on Peptides Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]
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Electron Paramagnetic Resonance Studies of Nickel(III)-Oligopeptide Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]
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Tuning Receptor Properties of Metal–Amyloid Beta Complexes Source: Inorganic Chemistry (ACS Publications) URL:[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. H-Gly-Gly-Gly-NH2,35790-47-7-Amadis Chemical [amadischem.com]
- 4. CAS:35790-47-7, 2-Amino-N-(2-((2-amino-2-oxoethyl)amino)-2-oxoethyl)acetamide-毕得医药 [bidepharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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